Hydrogen sulfite

Descripción general

Descripción

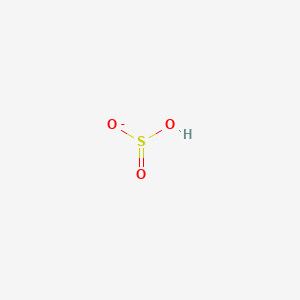

Hydrogen sulfite, also known as bisulfite, is a chemical compound with the formula HSO₃⁻. It is an intermediate form of sulfurous acid and is commonly found in aqueous solutions. This compound is widely used in various industrial processes, including food preservation, water treatment, and as a reducing agent in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]

Industrial Production Methods

In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.

Análisis De Reacciones Químicas

Types of Reactions

Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]

-

Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]

-

Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]

Common Reagents and Conditions

Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.

Major Products

The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.

Aplicaciones Científicas De Investigación

Hydrogen sulfite has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.

Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.

Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.

Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.

Mecanismo De Acción

Hydrogen sulfite exerts its effects through various mechanisms, including:

Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.

Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.

Comparación Con Compuestos Similares

Hydrogen sulfite is similar to other sulfur-containing compounds such as sulfite (SO₃²⁻) and sulfate (SO₄²⁻). it is unique in its ability to act as both a reducing agent and an antioxidant.

Similar Compounds

Sulfite (SO₃²⁻): Sulfite is a stronger reducing agent than hydrogensulfite and is commonly used in industrial processes for bleaching and dechlorination.

Sulfate (SO₄²⁻): Sulfate is the fully oxidized form of sulfur and is commonly found in nature. It is less reactive than hydrogensulfite and is used in various industrial applications, including fertilizers and detergents.

This compound’s unique properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its role as a reducing agent and antioxidant highlight its versatility and importance.

Propiedades

Número CAS |

15181-46-1 |

|---|---|

Fórmula molecular |

HSO3(−) HO3S- |

Peso molecular |

81.07 g/mol |

Nombre IUPAC |

hydrogen sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |

Clave InChI |

LSNNMFCWUKXFEE-UHFFFAOYSA-M |

SMILES |

OS(=O)[O-] |

SMILES canónico |

OS(=O)[O-] |

Key on ui other cas no. |

15181-46-1 |

Descripción física |

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |

Sinónimos |

isulfite H2S(D2S) hydrogen sulfite hydrosulfite |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.